1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile
Overview
Description
1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, a group to which this compound belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Mode of Action
It is known that compounds of the pyrazolo[3,4-b]pyridine class can interact with their targets in a way that induces a conformational change .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile .
Biochemical Analysis
Biochemical Properties
1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling cascades .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the Ras/Erk and PI3K/Akt pathways, which are critical for cell survival and proliferation . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes . These changes can lead to significant alterations in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate binding and subsequent phosphorylation events . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity over extended periods . Its degradation products can also have biological effects, which need to be considered in long-term studies . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert therapeutic effects by modulating specific cellular pathways and processes . At higher doses, it can lead to toxic or adverse effects, such as cellular damage and apoptosis . Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent . These findings highlight the importance of dosage optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For instance, it has been shown to inhibit certain enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production . Additionally, this compound can affect the levels of metabolites involved in other metabolic pathways, such as the tricarboxylic acid cycle and lipid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects . The distribution of this compound within tissues can also influence its overall biological activity and therapeutic potential . Studies have shown that this compound can accumulate in certain tissues, leading to localized effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can be targeted to other organelles, such as mitochondria, where it influences metabolic processes and energy production .
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile typically involves the reaction of 5-aminopyrazole with various reagents to form the desired bicyclic structure. One common method includes the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate under acidic conditions, followed by cyclization to form the pyrazolopyridine core . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazolopyridine ring.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Comparison with Similar Compounds
1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family, differing in the position of the nitrogen atoms in the ring structure.
1H-Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring, offering different chemical properties and applications.
1H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex structure with additional fused rings, used in advanced material science and medicinal chemistry.
The uniqueness of this compound lies in its specific ring fusion and the presence of a carbonitrile group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-2-5-1-6-7(9-3-5)4-10-11-6/h1,3-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFHVGAGWJTLEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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